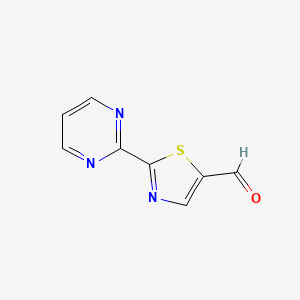
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde
Vue d'ensemble
Description
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrimidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, which include 2-(pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde, often target protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their ability to inhibit protein kinases . This inhibition can lead to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
Given that pyrimidine derivatives often inhibit protein kinases , it can be inferred that the compound may have effects on cell growth, differentiation, migration, and metabolism .
Analyse Biochimique
Biochemical Properties
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with collagen prolyl 4-hydroxylase, an enzyme involved in the synthesis of collagen. This interaction inhibits the enzyme’s activity, leading to a reduction in collagen synthesis . Additionally, this compound has been shown to interact with transforming growth factor-beta 1 (TGF-β1), a protein that plays a crucial role in cell growth and differentiation . By inhibiting TGF-β1, this compound can modulate various cellular processes, including fibrosis and inflammation.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. In hepatic stellate cells, this compound has been observed to reduce collagen deposition, thereby exhibiting anti-fibrotic properties . It also influences cell signaling pathways, particularly those involving TGF-β1, leading to altered gene expression and reduced fibrosis . Furthermore, this compound affects cellular metabolism by inhibiting the synthesis of collagen, which is a major component of the extracellular matrix . This inhibition can have downstream effects on cell function and tissue remodeling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity and preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen synthesis and deposition. Additionally, this compound interacts with TGF-β1, blocking its signaling pathway and reducing the expression of fibrosis-related genes . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving excessive collagen deposition and fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that continuous exposure to this compound leads to sustained inhibition of collagen synthesis and reduced fibrosis in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and altered metabolic function . These findings highlight the importance of determining the optimal dosage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the pyrimidine ring: The thiazole intermediate is then reacted with a pyrimidine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid
Reduction: 2-(Pyrimidin-2-yl)-1,3-thiazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
- 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde
- 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde
Uniqueness
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the pyrimidine and thiazole rings, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 5-position of the thiazole ring also provides a versatile functional group for further chemical modifications .
Propriétés
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-5-6-4-11-8(13-6)7-9-2-1-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAJIHOUAWEYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




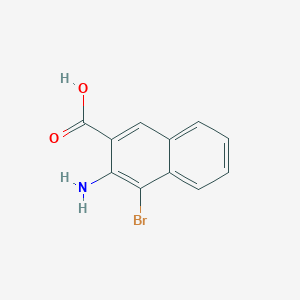
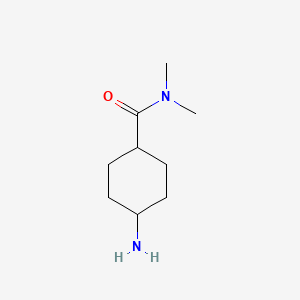


![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)
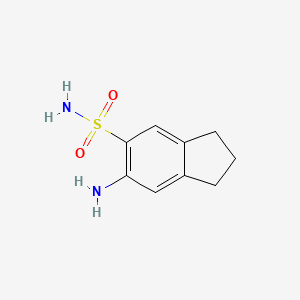
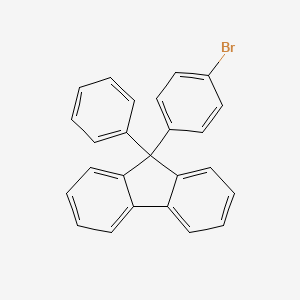

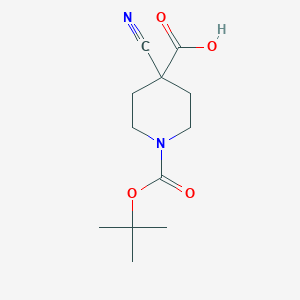
![5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)


